

Corilagin efficacy comparison other ellagitannins

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Compound Focus: Corilagin (Standard)

CAS No.: 23094-69-1

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Structural and Mechanistic Comparison

The table below summarizes the key characteristics and experimental findings for Corilagin and other prominent ellagitannins.

Compound	Structural Features	Key Experimental Findings & Proposed Mechanisms	Research Context
Corilagin	Gallotannin-ellagitannin hybrid; features both a galloyl and an HHDP group [1].	AChe Inhibition: Acts as a mixed-type inhibitor [2]. Synergy with Chemotherapy: Enhances 5-Fluorouracil (5-FU) in colorectal cancer cells by downregulating GRP78, increasing ROS, and causing S-phase arrest [3]. Broad Efficacy: Shows anti-tumor, anti-inflammatory, hepatoprotective effects in various models [4] [5].	Extensive in vitro and in vivo data on multiple mechanisms, including synergy.

Compound	Structural Features	Key Experimental Findings & Proposed Mechanisms	Research Context
Chebulagic Acid	Larger, more complex ellagitannin structure.	AChE Inhibition: Acts as an uncompetitive inhibitor , potentially more effective in high-substrate environments like synapses [2].	Primarily mechanistic (in vitro) studies.
Geraniin	Dehydroellagitannin; hydrolytic cleavage yields Corilagin [1].	AChE Inhibition: Acts as an uncompetitive inhibitor [2].	Mechanistic (in vitro) studies.
Ellagic Acid	Core metabolite; dilactone formed from HHDP [6].	AChE Inhibition: Acts as an uncompetitive inhibitor [2]. Bioactivity: Considered a key bioactive metabolite of ellagitannins.	Widely studied as a common metabolite.
Punicalagin	Large, composite ellagitannin (e.g., from pomegranate) [1].	Research Focus: One of the most extensively studied ellagitannins, but data is more concentrated in food science and general pharmacology [1].	Broad research, but less direct mechanistic comparison with Corilagin in specific disease models.

Detailed Experimental Data and Protocols

For research reproducibility, here are the methodologies from key studies comparing these compounds:

- **Acetylcholinesterase (AChE) Inhibition Kinetics [2]**
 - **Protocol:** The inhibitory activity of Chebulagic acid, Corilagin, Geraniin, and Ellagic acid against AChE from *Electrophorus electricus* was assessed. The mechanism was determined using enzyme kinetic analysis (Lineweaver-Burk plots). Binding properties were further characterized via fluorescence quenching, UV-Vis, FT-IR, and Circular Dichroism spectroscopy, with molecular docking and dynamics simulations.
 - **Key Finding:** This study clearly differentiated Corilagin's **mixed-type inhibition** from the **uncompetitive inhibition** shown by the others [2].

- **Synergistic Anti-Cancer Activity with 5-FU [3]**

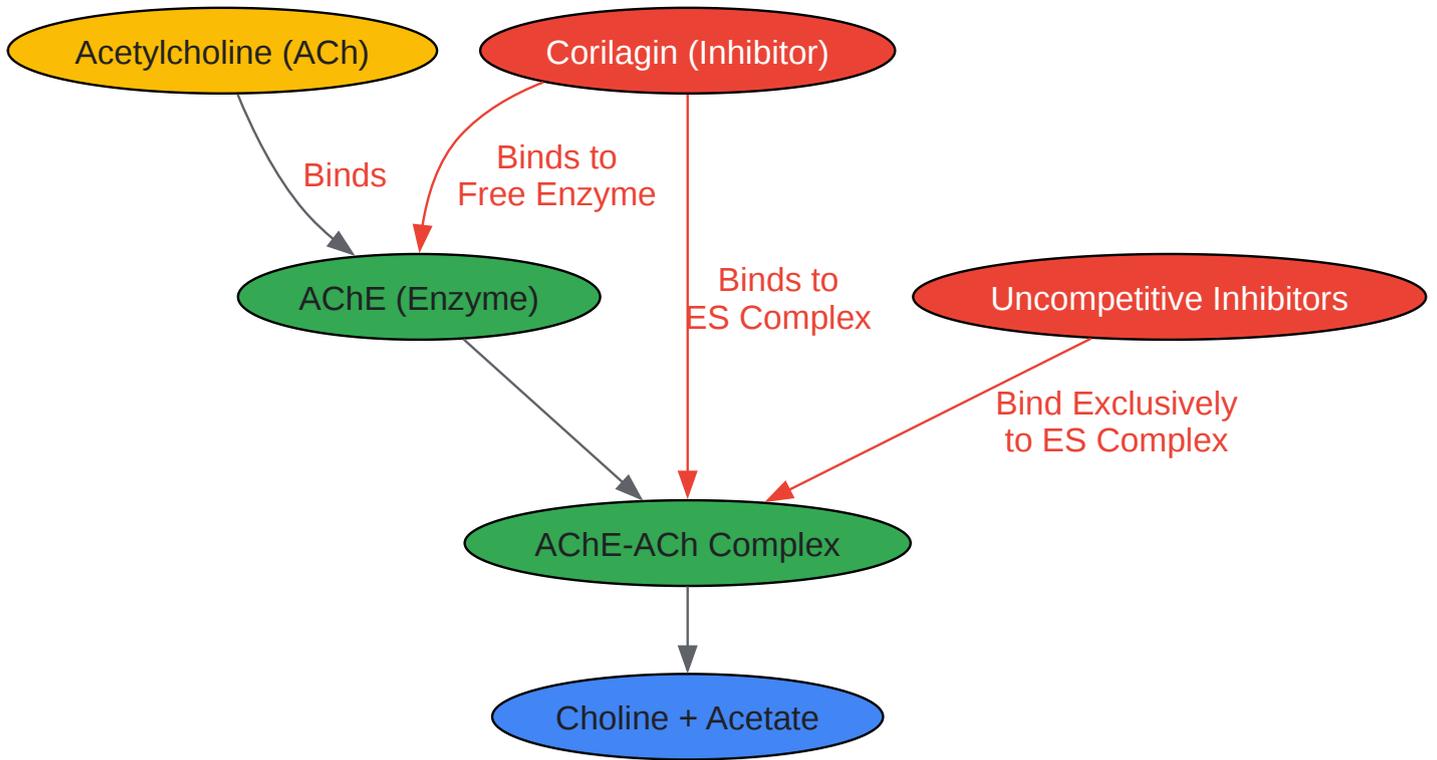
- **Protocol:** Human colorectal cancer (HCT-8) cells were treated with Corilagin and 5-FU, both alone and in combination. Cell proliferation was measured via MTT assay. The Combination Index (CI) was calculated using the Chou-Talalay method with CompuSyn software. Mechanisms were probed via cell cycle analysis, apoptosis assays, and measuring ROS and GRP78 levels.
- **Key Finding:** The combination showed strong synergy ($CI < 0.7$), allowing for reduced drug doses while enhancing anti-proliferative and pro-apoptotic effects [3].

- **Systematic Metabolomics Study [4]**

- **Protocol:** Mice were administered Corilagin (30 mg/kg, i.p.) daily for two weeks. A comprehensive metabolomic profile of nine tissues (intestine, liver, heart, hippocampus, etc.) and serum was generated using GC-MS, followed by multivariate analysis (PCA, OPLS-DA).
- **Key Finding:** Corilagin induced significant changes in metabolites across all tissues, regulating 12 key pathways in glucose, lipid, and amino acid metabolism, providing a systemic view of its pharmacological mechanisms [4].

Mechanistic Pathway Diagrams

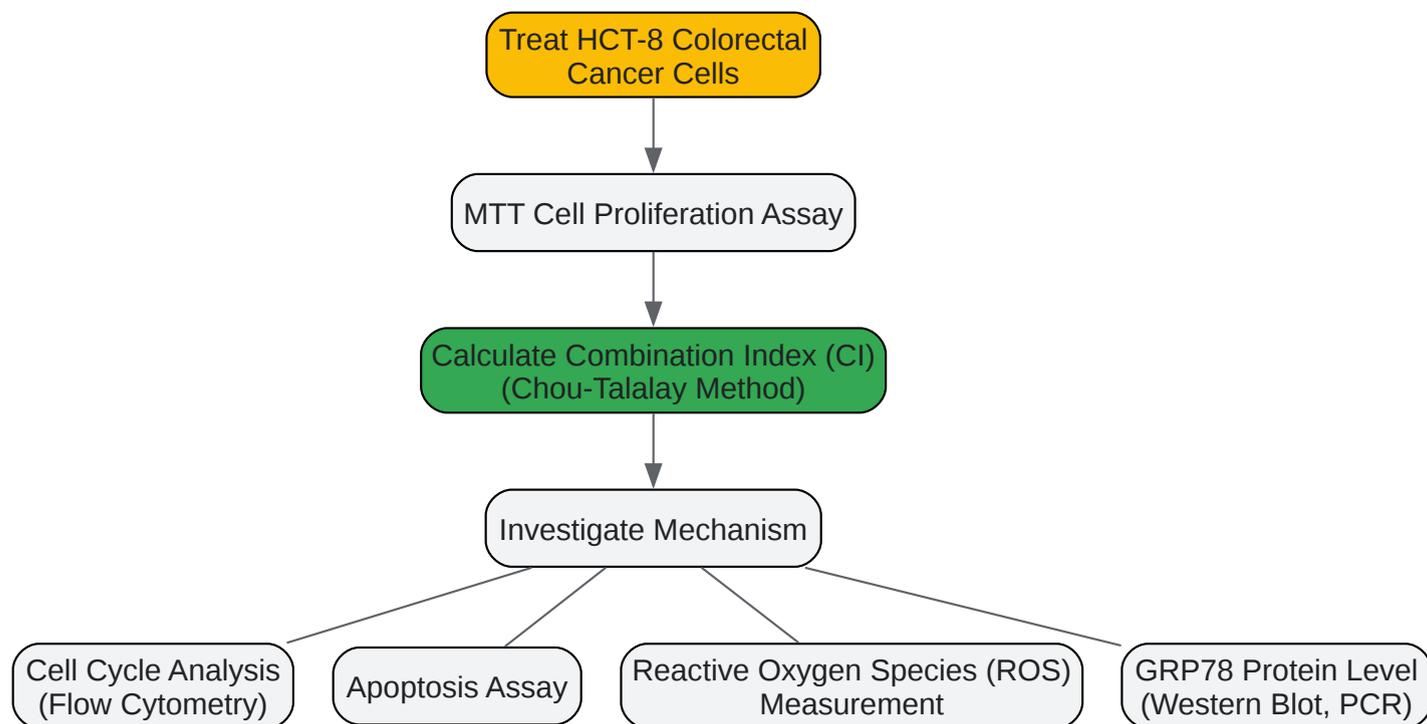
The different mechanisms of AChE inhibition identified through kinetics studies [2] can be visualized as follows:



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Diagram Title: Corilagin's Mixed-Type vs. Uncompetitive AChE Inhibition

The workflow for evaluating the synergistic anti-cancer effect of Corilagin and 5-FU [3] is outlined below:



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Diagram Title: Workflow for Synergy Study of Corilagin and 5-FU

Research Implications and Conclusions

For researchers and drug development professionals, the data suggests:

- **Corilagin's Unique Position:** Its **mixed-type AChE inhibition** is a distinct advantage over uncompetitive inhibitors, as it allows for effective action regardless of substrate concentration, which is valuable for therapeutic consistency [2].
- **Promising Combination Strategy:** The strong **synergy with 5-FU** positions Corilagin as a potential adjunct therapy to enhance efficacy and reduce chemotherapy doses, thereby mitigating toxicity [3].
- **Consideration of Bioavailability:** Like all ellagitannins, Corilagin has limited systemic bioavailability. Future work should focus on delivery strategies (e.g., nanoparticles, prodrugs) and the role of its gut microbiota-derived metabolites, urolithins, which may mediate some systemic effects [1] [6].

In summary, Corilagin is a versatile ellagitannin with a well-documented and unique mechanistic profile, particularly in its enzyme inhibition and cancer chemosensitization capabilities. Its direct comparison with other ellagitannins highlights its potential for specific therapeutic applications, especially in oncology and neurodegenerative disease.

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